molecular formula C20H24N2O4 B5327032 3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

Cat. No. B5327032
M. Wt: 356.4 g/mol
InChI Key: FVJVGSOBYFBALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as EMMPB, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of neuroscience.

Mechanism of Action

3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide acts as a partial agonist at the D3 dopamine receptor subtype. This means that it can bind to the receptor and activate it, but only to a limited degree compared to a full agonist. By acting as a partial agonist, this compound can modulate the activity of the D3 receptor in a more nuanced way than a full agonist or antagonist.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the brain and behavior. In animal studies, it has been shown to decrease cocaine-seeking behavior and reduce the rewarding effects of cocaine. It has also been shown to improve cognitive function in animal models of schizophrenia. These effects are thought to be mediated by the selective binding of this compound to the D3 dopamine receptor subtype.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in lab experiments is its selectivity for the D3 dopamine receptor subtype. This allows researchers to investigate the specific role of this receptor in neurological disorders without affecting other dopamine receptor subtypes. However, one limitation of using this compound is its limited availability and high cost, which can make it difficult for some researchers to use in their experiments.

Future Directions

There are several future directions for research on 3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One area of interest is its potential use as a treatment for addiction and other neurological disorders. Another area of interest is the development of more selective and potent D3 receptor ligands based on the structure of this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a research tool in the field of neuroscience.

Synthesis Methods

3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide can be synthesized through a multi-step process that involves the coupling of 5-methoxy-2-(4-morpholinyl)aniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield pure this compound.

Scientific Research Applications

3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been used as a research tool to study the role of dopamine receptors in the brain. Specifically, it has been shown to selectively bind to the D3 dopamine receptor subtype, which is implicated in a variety of neurological disorders such as addiction, Parkinson's disease, and schizophrenia. By selectively targeting the D3 receptor subtype, this compound can be used to investigate the specific role of this receptor in these disorders.

properties

IUPAC Name

3-ethoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-26-17-6-4-5-15(13-17)20(23)21-18-14-16(24-2)7-8-19(18)22-9-11-25-12-10-22/h4-8,13-14H,3,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJVGSOBYFBALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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